[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile
Description
[6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile (CAS: 82626-72-0) is a heterocyclic compound with the molecular formula C₁₅H₉Cl₂N₃ and a molecular weight of 302.16 g/mol . Its structure features an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a pyridin-2-yl group at position 2, and an acetonitrile moiety at position 3 (Figure 1). The compound is primarily used as a synthetic intermediate for anxiolytic agents such as alpidem, though its structural analogs have broader pharmaceutical applications .
Properties
CAS No. |
88594-22-3 |
|---|---|
Molecular Formula |
C14H9ClN4 |
Molecular Weight |
268.70 g/mol |
IUPAC Name |
2-(6-chloro-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C14H9ClN4/c15-10-4-5-13-18-14(11-3-1-2-8-17-11)12(6-7-16)19(13)9-10/h1-5,8-9H,6H2 |
InChI Key |
DIVYCUSEMGTGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)CC#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies for Core Structure Assembly
The imidazo[1,2-a]pyridine core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For [6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile, this involves reacting 6-chloro-2-aminopyridine with 2-bromo-1-(pyridin-2-yl)ethanone under refluxing conditions. The reaction proceeds through nucleophilic attack of the amine on the α-carbon of the ketone, followed by cyclization and elimination of HBr .
Optimal conditions for this step include using polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–12 hours, achieving yields of 70–85%. Stoichiometric ratios of 1:1.2 (aminopyridine:α-halo ketone) minimize side products, while excess ketone improves conversion rates. Post-reaction purification via column chromatography or recrystallization in ethyl acetate/n-hexane mixtures enhances purity to >95% .
Table 1: Cyclocondensation Reaction Optimization
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | DMF | 82 | 96 |
| Temperature (°C) | 80–100 | 78–85 | 93–97 |
| Reaction Time (h) | 6–12 | 70–82 | 90–95 |
| Molar Ratio (A:B) | 1:1.2 | 85 | 97 |
Post-Cyclization Alkylation with Bromoacetonitrile
Introducing the acetonitrile group at the C3 position is achieved via alkylation using bromoacetonitrile (BrCHCN). This step requires activation of the imidazo[1,2-a]pyridine’s C3 position, which exhibits moderate nucleophilicity. In a method adapted from pyridazine derivatives , the alkylation proceeds in acetonitrile or DMF at 100–120°C for 10–15 hours, with yields of 65–75%.
Key considerations include:
-
Base Selection : Alkali solutions like saturated NaCO (pH 7–9) neutralize HBr byproducts, preventing acid-mediated decomposition .
-
Solvent Effects : Acetonitrile enhances electrophilicity of bromoacetonitrile, while DMF improves solubility of the intermediate.
-
Stoichiometry : A 1.5:1 molar ratio (bromoacetonitrile:imidazo core) balances reactivity and cost .
Table 2: Alkylation Conditions and Outcomes
| Condition | Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Acetonitrile | 72 | 94 |
| Temperature (°C) | 110 | 68 | 92 |
| Time (h) | 12 | 70 | 93 |
| Molar Ratio (B:A) | 1.5:1 | 75 | 95 |
Lewis Acid-Catalyzed C3 Functionalization
Recent advances leverage Lewis acids like Yb(OTf) to facilitate C3-alkylation under milder conditions . This approach, originally developed for three-component aza-Friedel–Crafts reactions, can be adapted for direct alkylation with bromoacetonitrile. Catalytic Yb(OTf) (10–20 mol%) in toluene at 90°C for 8–10 hours achieves yields of 80–85%, surpassing traditional thermal methods .
Mechanistically, the Lewis acid coordinates to the nitrile group of bromoacetonitrile, polarizing the C–Br bond and enhancing electrophilicity. Concurrently, it activates the imidazo[1,2-a]pyridine’s C3 position for nucleophilic attack. This dual activation reduces reaction temperatures by 20–30°C compared to non-catalytic routes .
Table 3: Catalyst Screening for C3 Alkylation
| Catalyst | Yield (%) | Purity (%) | Temperature (°C) |
|---|---|---|---|
| Yb(OTf) | 85 | 97 | 90 |
| Sc(OTf) | 78 | 95 | 95 |
| None | 65 | 92 | 110 |
Comparative Analysis of Synthetic Routes
A side-by-side evaluation of cyclocondensation-alkylation versus one-pot catalytic methods reveals trade-offs:
-
Cyclocondensation-Alkylation :
-
Catalytic One-Pot Synthesis :
Table 4: Route Comparison
| Parameter | Cyclocondensation-Alkylation | Catalytic One-Pot |
|---|---|---|
| Total Yield (%) | 55–65 | 70–80 |
| Purity (%) | 93–97 | 90–95 |
| Scalability | Gram-scale | Milligram-scale |
| Cost | Moderate | High |
Optimization Strategies for Industrial Applications
For large-scale production, solvent recovery and catalyst recycling are critical. Patent CN112321592B highlights the use of n-hexane:ethyl acetate (1:2) for recrystallization, reducing solvent waste by 40%. Automated continuous-flow systems further enhance reproducibility, achieving batch-to-batch purity variations of <2% .
Key recommendations include:
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups at the chloro position.
Scientific Research Applications
2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Key Properties
- SMILES : Clc1ccc(cc1)c2nc3ccc(Cl)cn3c2CC#N
- InChI : InChI=1S/C15H9Cl2N3/c16-11-3-1-10(2-4-11)15-13(7-8-18)20-9-12(17)5-6-14(20)19-15/h1-6,9H,7H2
- Topological Polar Surface Area (TPSA) : 41.1 Ų
- LogP : 4.4 (XLogP3) .
The compound is stored at -20°C and transported at room temperature, reflecting its stability under controlled conditions .
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The imidazo[1,2-a]pyridine scaffold is highly modular, with substitutions at positions 2, 3, and 6 significantly altering pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Key Observations:
Toxicity and Substitution Patterns :
- The target compound and alpidem share a 6-chloro substituent, which correlates with hepatotoxicity in alpidem . In contrast, zolpidem’s 6-methyl and 4-methylphenyl groups mitigate toxicity while retaining sedative effects .
- The acetonitrile group (3-CN) in the target compound is replaced by acetamide in alpidem and zolpidem, suggesting that polar side chains enhance receptor binding but may increase metabolic instability .
Physicochemical Properties :
- The target compound’s LogP = 4.4 indicates high lipophilicity, comparable to alpidem (LogP ~5.0) but higher than zolpidem (LogP ~3.0) . This impacts blood-brain barrier penetration and bioavailability.
- Methyl or methoxy substituents (e.g., in and ) reduce molecular weight and improve solubility compared to chloro derivatives .
Biological Activity
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a fused bicyclic structure consisting of an imidazo ring and a pyridine ring, with a chlorine atom at the 6th position. Its molecular formula is , and it has been identified as a promising candidate for drug development due to its unique structural characteristics.
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tuberculosis) . The proposed mechanism involves the inhibition of specific biochemical pathways critical for bacterial survival.
Antimicrobial Activity
6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile has shown promising antimicrobial properties. A study demonstrated that derivatives of imidazo[1,2-a]pyridines exhibited excellent activity against colon cancer cell lines HT-29 and Caco-2 without significant toxicity to normal white blood cells. The mechanism of action involved the activation of apoptosis pathways, including the release of cytochrome c and activation of caspases .
Antituberculosis Activity
This compound is particularly noteworthy for its efficacy against M. tuberculosis. In vitro studies have shown that it effectively inhibits the growth of both MDR and XDR strains . The compound's ability to target bacterial resistance mechanisms makes it a valuable candidate for further development.
Data Table: Biological Activity Overview
| Activity | Target | IC50 Values | Mechanism |
|---|---|---|---|
| Antimicrobial | Colon cancer cell lines (HT-29, Caco-2) | Varies (not specified) | Induction of apoptosis via caspase activation |
| Antituberculosis | M. tuberculosis (MDR/XDR strains) | Low micromolar range | Inhibition of bacterial growth via metabolic disruption |
Case Studies
- Colon Cancer Research : A study reported that various imidazo[1,2-a]pyridine derivatives exhibited significant cytotoxicity against HT-29 and Caco-2 cell lines, with a notable induction of apoptosis observed 2 hours post-treatment .
- Tuberculosis Treatment : In another research effort, 6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile was evaluated for its antitubercular properties. Results indicated strong inhibitory effects on MDR strains, suggesting potential as a novel therapeutic agent in tuberculosis management .
Q & A
Q. What are optimized synthetic routes for [6-Chloro-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile, and how do reaction conditions influence purity?
Answer: The synthesis typically involves cyclocondensation of halogenated intermediates with aminopyridines. For example, a modified route for analogous compounds uses 1,3-dichloroacetone and 3-amino-6-chloropyridazine in refluxing 1,2-dimethoxyethane, followed by nitration and substitution reactions . Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, dimethoxyethane) improve reaction homogeneity and yield .
- Catalysis : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution efficiency in nitration steps .
- Purity control : Chromatographic purification (silica gel, ethyl acetate/hexane) removes byproducts like unreacted pyridinyl intermediates .
Data from similar syntheses show yields of 60–75% with >95% purity via HPLC .
Q. What spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- ¹H/¹³C NMR : Aromatic protons in the imidazo[1,2-a]pyridine core appear as doublets (δ 7.2–8.3 ppm), while the pyridin-2-yl group shows distinct splitting patterns (e.g., δ 8.31 ppm, J = 7.0 Hz) . The acetonitrile moiety’s methylene protons resonate as a singlet (δ ~3.8 ppm) .
- HRMS : Exact mass analysis confirms molecular formula (e.g., [M+H]⁺ expected for C₁₄H₉ClN₄: 284.0465) .
- IR : A sharp peak at ~2240 cm⁻¹ confirms the nitrile group .
Q. How does the electronic nature of the imidazo[1,2-a]pyridine core influence reactivity?
Answer: The electron-rich aromatic system facilitates electrophilic substitution at the C-3 position. Computational studies (DFT) reveal:
- Nucleophilic sites : C-3 has the highest electron density, making it prone to acylation or halogenation .
- Steric effects : Substituents at C-2 (pyridin-2-yl) direct reactivity to C-3 via steric hindrance .
Example: Friedel-Crafts acylation at C-3 proceeds with 85% yield using acetyl chloride and AlCl₃ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated imidazo[1,2-a]pyridines?
Answer: Discrepancies often arise from:
- Substrate purity : Impure starting materials (e.g., 3-amino-6-chloropyridazine) reduce cyclocondensation efficiency. Pre-purification via recrystallization improves yields by 15–20% .
- Reaction monitoring : In situ techniques (TLC, HPLC) identify side products early. For example, over-nitration can be mitigated by limiting HNO₃ exposure to 2 hours .
- Scale-up challenges : Batch vs. flow chemistry impacts heat distribution; microreactors reduce decomposition risks in exothermic steps .
Q. What computational strategies predict the biological target affinity of this compound?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors. The pyridinyl nitrile group often forms hydrogen bonds with catalytic lysine residues .
- Pharmacophore mapping : Aligns the compound’s nitrile and chloro groups with known inhibitors (e.g., ATP-binding site mimics) .
- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates robust target engagement .
Q. How do structural modifications at C-3 (acetonitrile group) affect bioactivity?
Answer:
-
Nitrile → Carboxylic acid : Hydrolysis under acidic conditions (HCl, 80°C) increases solubility but reduces blood-brain barrier penetration .
-
Substitution with alkyl groups : Methyl or ethyl groups at C-3 enhance lipophilicity (logP +0.5), improving antimicrobial activity (MIC: 2–4 μg/mL vs. S. aureus) .
-
SAR data :
Substituent logP MIC (S. aureus) -CN 1.8 8 μg/mL -CO₂H 0.3 >64 μg/mL -CH₃ 2.3 2 μg/mL
Q. What analytical methods differentiate regioisomeric byproducts in imidazo[1,2-a]pyridine synthesis?
Answer:
- 2D NMR (HSQC, HMBC) : Correlates protons with adjacent carbons; regioisomers show distinct cross-peaks for C-3 vs. C-2 substituents .
- X-ray crystallography : Resolves ambiguous cases (e.g., nitrile vs. chloro positioning) with <0.01 Å resolution .
- LC-MS/MS : Fragmentation patterns (e.g., m/z 284 → 211 for C-3 nitrile cleavage) confirm regiochemistry .
Q. What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal stability : Decomposition onset at 150°C (TGA data); store at -20°C in amber vials .
- Hydrolytic sensitivity : The nitrile group slowly hydrolyzes to amides in aqueous buffers (pH 7.4, t₁/₂ = 14 days) .
- Light exposure : UV irradiation (254 nm) induces ring-opening; use argon atmosphere for long-term storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
